4-Chloro-2-phenylpyrimidine basic properties
4-Chloro-2-phenylpyrimidine basic properties
An In-depth Technical Guide to 4-Chloro-2-phenylpyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
4-Chloro-2-phenylpyrimidine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure, featuring an electron-deficient pyrimidine core functionalized with a reactive chlorine atom and a phenyl group, offers a versatile platform for the synthesis of a diverse array of complex molecules. The strategic positioning of the chloro group at the 4-position renders it highly susceptible to nucleophilic aromatic substitution, enabling facile derivatization. This guide provides a comprehensive overview of the fundamental properties, synthesis, chemical reactivity, and key applications of 4-Chloro-2-phenylpyrimidine, with a focus on its role as a privileged scaffold in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
Understanding the core properties and spectroscopic signature of a compound is fundamental to its application in research and development.
Core Physicochemical Properties
The essential identification and physical data for 4-Chloro-2-phenylpyrimidine are summarized below. The molecule is typically a solid at room temperature, with solubility in common organic solvents like ethyl acetate and dichloromethane, as inferred from its synthetic workup procedures.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 14790-42-2 | [3][4][5] |
| Molecular Formula | C₁₀H₇ClN₂ | [5] |
| Molecular Weight | 190.63 g/mol | [5] |
| Appearance | Colorless solid | [2] |
| InChIKey | RDLQLVAVVVLVEW-UHFFFAOYSA-N | [5] |
| SMILES | c1(Cl)nc(ncc1)-c1ccccc1 | [5] |
Spectroscopic Signature
Spectroscopic analysis is crucial for confirming the identity and purity of 4-Chloro-2-phenylpyrimidine. The data below provides a reference for its characterization.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the aromatic region. The pyrimidine protons are deshielded due to the electronegativity of the nitrogen atoms, appearing at the downfield end of the spectrum.
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¹H NMR (400 MHz, CDCl₃) : δ 8.62 (d, J = 5.3 Hz, 1H), 8.16-7.99 (m, 2H), 7.63 (d, J = 5.3 Hz, 1H), 7.50 (m, 3H).[2]
Mass Spectrometry: Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
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LRMS (ESI) : [M+H]⁺ m/z: 191.1.[2]
¹³C NMR Spectroscopy: While specific experimental data is not widely published, the ¹³C NMR spectrum can be predicted. It would show distinct signals for the ten carbon atoms: five from the phenyl ring and five from the pyrimidine ring (with one signal often being quaternary and less intense). The carbon atom attached to the chlorine (C4) would be significantly influenced by its electronegativity.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic and pyrimidine rings (typically in the 1400-1600 cm⁻¹ region) and C-H stretching of the aromatic protons (~3000-3100 cm⁻¹).[6]
Synthesis and Mechanistic Insights
The synthesis of 4-Chloro-2-phenylpyrimidine can be achieved through several reliable methods. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction. The most common strategies involve building the pyrimidine ring followed by chlorination or functionalizing a pre-existing dichloropyrimidine scaffold.
Key Synthetic Protocols
Protocol A: Suzuki Coupling from 2,4-Dichloropyrimidine
This method is highly effective for installing the phenyl group at the 2-position with excellent regioselectivity. The causality behind this selectivity lies in the differential reactivity of the two chlorine atoms on the 2,4-dichloropyrimidine ring, though in this case, the reaction conditions are controlled to favor monosubstitution.
Step-by-Step Methodology [2]
-
Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 eq) in a mixture of acetonitrile and water.
-
Addition of Reagents: Add phenylboronic acid (1.0 eq) and sodium carbonate (4.0 eq) to the solution.
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Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can poison the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (approx. 0.01 eq).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., at 90 °C) for 18 hours or until reaction completion is confirmed by TLC or LC-MS.
-
Workup: After cooling, filter the mixture. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield 4-Chloro-2-phenylpyrimidine.
Experimental Workflow: Suzuki Coupling
Caption: Workflow for the synthesis of 4-Chloro-2-phenylpyrimidine via Suzuki coupling.
Protocol B: Chlorination of 2-Phenyl-4-hydroxypyrimidine
This is a classical and widely used method for converting hydroxypyrimidines (which often exist in their tautomeric pyrimidone form) into their chloro-analogues. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent.
Step-by-Step Methodology [1]
-
Reaction Setup: Combine 2-phenyl-4-hydroxypyrimidine (1.0 eq) with an excess of phosphorus oxychloride (POCl₃) (5-10 eq). An organic base, such as N,N-dimethylaniline, can be added to catalyze the reaction.
-
Heating: Heat the mixture, often to reflux, for 2-5 hours. The reaction progress should be monitored by TLC.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.
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Quenching: Slowly and cautiously add the cooled reaction residue to ice water to quench any remaining POCl₃. This step is highly exothermic and must be performed with care in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing & Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter and concentrate the organic solution to obtain the crude product, which can be further purified if necessary.
Chemical Reactivity and Derivatization
The reactivity of 4-Chloro-2-phenylpyrimidine is dominated by the chemistry of its C4-chloro substituent. The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, which activates the chlorine atom towards nucleophilic aromatic substitution (SNAr). This makes the compound an excellent electrophile.
The Principle of Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism involves two key steps:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine (C4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The chloride ion is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.
The high reactivity of the C4 position is a cornerstone of its utility, allowing for the introduction of a wide range of functional groups.
SNAr Reactivity Logic
Caption: Derivatization of 4-Chloro-2-phenylpyrimidine via SNAr reactions.
Reaction Landscape
The SNAr reaction is highly versatile. By selecting the appropriate nucleophile, a vast chemical space can be explored:
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With N-Nucleophiles (Amines): Reaction with primary or secondary amines is one of the most common derivatizations, leading to 4-amino-2-phenylpyrimidines. These reactions are fundamental in building scaffolds for kinase inhibitors and other targeted therapies.[7]
-
With O-Nucleophiles (Alkoxides/Phenoxides): Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of 4-alkoxy or 4-aryloxy ethers.
-
With S-Nucleophiles (Thiolates): Thiolates readily displace the chloride to form 4-thioethers, which can be further oxidized to sulfoxides or sulfones to modulate physicochemical properties.[8]
Application in Drug Discovery and Medicinal Chemistry
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[9] 4-Chloro-2-phenylpyrimidine serves as a key starting material for tapping into this potential.
Case Study: Antifungal Agents Targeting CYP51
Several studies have shown that 2-phenylpyrimidine derivatives can act as potent antifungal agents.[10][11] A primary mechanism of action for many antifungal drugs is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. Its depletion disrupts membrane integrity, leading to fungal cell death.
The 2-phenylpyrimidine core acts as a scaffold that can be elaborated with side chains designed to fit into the active site of the CYP51 enzyme, disrupting its function.[11]
Hypothetical Pathway: Inhibition of Fungal Ergosterol Synthesis
Caption: Inhibition of the CYP51 enzyme by a 2-phenylpyrimidine derivative disrupts ergosterol synthesis.
Safety, Handling, and Storage
As a reactive chlorinated heterocyclic compound, 4-Chloro-2-phenylpyrimidine must be handled with appropriate care. While a specific safety data sheet (SDS) is not universally available, data from closely related chloropyrimidines can be used to infer its hazard profile.
-
Hazard Statements: Based on analogous compounds, it is likely harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[12]
-
Precautionary Statements:
-
P260: Do not breathe dust.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[13]
Conclusion
4-Chloro-2-phenylpyrimidine is a high-value chemical intermediate whose utility is rooted in its straightforward synthesis and the predictable reactivity of its C4-chloro group. Its role as a scaffold for generating libraries of compounds for drug discovery, particularly in the fields of oncology and infectious diseases, is well-established. The synthetic and mechanistic principles outlined in this guide provide a foundational framework for researchers and scientists to leverage this versatile molecule in the pursuit of novel therapeutic agents.
References
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SpectraBase. (n.d.). 4-Chloro-2-phenylpyrimidine. Retrieved from [Link]
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Chemsrc. (n.d.). ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]
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Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
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ResearchGate. (2015). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
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MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
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Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Table 2. 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz).... Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
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University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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